Desethyl Chloroquine-d4
Overview
Description
Desethyl Chloroquine-d4 is the deuterium labeled Desethyl chloroquine . Desethyl chloroquine is a major desethyl metabolite of Chloroquine . Chloroquine diphosphate is an inhibitor of autophagy and toll-like receptors (TLRs). Desethyl chloroquine possesses antiplasmodic activity .
Synthesis Analysis
Desethyl Chloroquine-d4 is formed when Chloroquine undergoes dealkylation, primarily by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 and to a lesser extent by CYP2D6 .Molecular Structure Analysis
The molecular formula of Desethyl Chloroquine-d4 is C16H22ClN3 . The structure of Desethyl Chloroquine-d4 is similar to that of Chloroquine, with the difference being the replacement of an ethyl group in Chloroquine with a deuterium-labeled ethyl group .Physical And Chemical Properties Analysis
Desethyl Chloroquine-d4 has a molecular weight of 295.8 . It is slightly soluble in DMSO, Methanol . The InChI code is InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12 (2)20-15-8-10-19-16-11-13 (17)6-7-14 (15)16/h6-8,10-12,18H,3-5,9H2,1-2H3, (H,19,20)/i4D2,9D2 .Scientific Research Applications
Metabolism of Chloroquine : Desethylchloroquine (DCQ) is a significant metabolite of chloroquine, produced mainly via the N-deethylation pathway. Cytochrome P450 enzymes, especially CYP2C8 and CYP3A4/5, are primarily responsible for the metabolism of chloroquine to DCQ in human liver microsomes (Kim, Park, Lee, & Lim, 2003).
Partitioning of Chloroquine and Its Metabolites : The distribution of chloroquine and its desethyl metabolites between red blood cells (RBCs) and plasma differs significantly in healthy individuals compared to those with Plasmodium falciparum parasitaemia. The study indicated that infected RBCs concentrate DCQ and BDCQ to a lesser extent than CQ, which may affect the development of resistance to chloroquine (Ajayi, Salako, & Kuye, 1989).
Use in COVID-19 Treatment : Research has also explored the potential benefit of chloroquine, and by extension, its metabolites like DCQ, in treating patients infected with the novel coronavirus (SARS-CoV-2), given its history in antiviral research (Touret & de Lamballerie, 2020).
Analytical Determination : High-performance liquid chromatography has been developed for quantitative analysis of chloroquine and DCQ in plasma, blood, and urine. This method is crucial for therapeutic and pharmacokinetic studies (Bergqvist & Frisk‐Holmberg, 1980).
Exploratory Computational Study : A study proposed exploring DCQ and other metabolites as alternative drug systems with minimized toxicity, especially for the treatment of viral infections and rheumatoid arthritis (Islam, Singh, & Rushd, 2022).
Pharmacokinetics in Renal Insufficiency : The pharmacokinetics of chloroquine and DCQ have been studied in patients with chronic renal failure, suggesting the need for caution in prescribing chloroquine for prolonged use in such patients (Salako, Walker, & Iyun, 1984).
Impact of Antiretroviral Therapy : A study evaluated the effect of antiretroviral therapy on chloroquine and DCQ plasma concentrations, finding that concentrations did not differ significantly among participants receiving different types of ART (Ippolito et al., 2018).
Future Directions
properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-AUHPCMSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675789 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl Chloroquine-d4 | |
CAS RN |
1189971-72-9 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.